Tyrphostin A46

Catalog No.
S546123
CAS No.
118409-59-9
M.F
C10H8N2O3
M. Wt
204.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tyrphostin A46

CAS Number

118409-59-9

Product Name

Tyrphostin A46

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

InChI

InChI=1S/C10H8N2O3/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+

InChI Key

USOXQZNJFMKTKJ-XVNBXDOJSA-N

SMILES

C1=CC(=C(C=C1C=C(C#N)C(=O)N)O)O

Solubility

Soluble in DMSO

Synonyms

3,4-dihydroxy-alpha-cyanocinnamamide, 3,4-dihydroxybenzylidene cyanoacetamide, AG 99, alpha-cyano-(3,4-dihydroxy)cinnamide, tyrphostin 46, tyrphostin A46, tyrphostin AG99, tyrphostin B40

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=O)N)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C(\C#N)/C(=O)N)O)O

Description

The exact mass of the compound Tyrphostin A46 is 204.0535 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 666250. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Tyrphostins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Tyrphostin A46 acts as a competitive inhibitor for the ATP-binding pocket of PTKs []. This means it competes with Adenosine Triphosphate (ATP), the energy source for cellular processes, for binding to the enzyme. By occupying the ATP-binding site, Tyrphostin A46 prevents PTKs from transferring a phosphate group to their target proteins, effectively halting the signaling cascade they initiate [].

Applications in Cancer Research

One of the most prominent applications of Tyrphostin A46 is in cancer research. Many cancers are driven by the dysregulation of PTK activity. By inhibiting PTKs, Tyrphostin A46 can suppress the growth and proliferation of cancer cells []. Researchers use Tyrphostin A46 to study the role of specific PTKs in tumorigenesis and to identify potential targets for cancer therapy [].

Studying Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Tyrphostin A46 has been used to investigate the role of PTKs in angiogenesis []. By inhibiting PTKs involved in this process, Tyrphostin A46 can block the formation of new blood vessels, potentially hindering tumor progression [].

Limitations and Future Directions

While Tyrphostin A46 is a valuable research tool, it has limitations. It is a broad-spectrum inhibitor, meaning it can target multiple PTKs, making it difficult to pinpoint the specific pathway involved in a particular cellular process []. Additionally, its potency and selectivity can vary depending on the specific PTK being studied [].

Tyrphostin A46, also known as α-Cyano-(3,4-dihydroxy)cinnamide, is a synthetic compound belonging to the tyrphostin family, which are known for their role as inhibitors of protein tyrosine kinases. Specifically, Tyrphostin A46 targets the epidermal growth factor receptor tyrosine kinase, playing a crucial role in regulating various cellular processes such as growth, differentiation, and metabolism. Its unique structure includes a molecular formula of C10H8N2O3 and a molecular weight of 204.19 g/mol, making it a valuable tool in cancer research and signal transduction studies .

  • Oxidation: Hydroxyl groups on the aromatic ring can be oxidized to form quinones.
  • Reduction: The nitrile group may be reduced to primary amines.
  • Substitution: Hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: Lithium aluminum hydride or catalytic hydrogenation.
  • Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

  • Oxidation: Formation of quinones.
  • Reduction: Formation of primary amines.
  • Substitution: Formation of ethers or esters depending on the introduced substituent.

Tyrphostin A46 exhibits significant biological activity by inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition occurs through competitive binding to the ATP-binding site of the enzyme, which prevents the phosphorylation of tyrosine residues on the receptor and downstream signaling proteins. Consequently, this disruption leads to inhibited cell proliferation and induced apoptosis in cancer cells .

The synthesis of Tyrphostin A46 typically involves:

  • Reacting 3,4-dihydroxybenzaldehyde with malononitrile in the presence of a base.
  • Cyclization to form the desired product.

Reaction Conditions

The synthesis often employs solvents such as ethanol or methanol and can occur at temperatures ranging from room temperature to reflux conditions. While specific industrial production methods are not widely documented, scaling up laboratory procedures would involve optimizing reaction conditions for higher yields and purity through purification techniques like recrystallization or chromatography .

Tyrphostin A46 is primarily utilized as an inhibitor of epidermal growth factor receptor kinase activity. Its applications extend to:

  • Cancer research, particularly in studies involving signal transduction pathways.
  • Investigating cellular processes influenced by tyrosine kinases.

The compound's specificity for the epidermal growth factor receptor makes it particularly relevant in therapeutic contexts targeting cancers that overexpress this receptor .

Research has demonstrated that Tyrphostin A46 effectively inhibits interactions involving tyrosine-based motifs within cellular signaling pathways. For example, studies have shown its ability to disrupt EGF receptor phosphorylation and downstream signaling events such as mitogen-activated protein kinase activation . This property underscores its potential as a therapeutic agent in conditions characterized by aberrant tyrosine kinase activity.

Tyrphostin A46 shares similarities with other compounds within the tyrphostin family but is distinguished by its specific inhibition profile:

Compound NameTarget KinaseUnique Features
Tyrphostin A23Transferrin receptorInhibits internalization via adaptor protein interaction.
Tyrphostin AG538Phosphatidylinositol 5-phosphate 4-kinaseATP-competitive inhibitor.
Tyrphostin AG957Bcr/Abl kinaseDeveloped as an alternative to imatinib mesylate.

Uniqueness: Tyrphostin A46's specific inhibition of the epidermal growth factor receptor distinguishes it from other tyrphostins that may have broader or differing kinase inhibition profiles. This specificity enhances its value in targeted cancer therapies.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

204.05349212 g/mol

Monoisotopic Mass

204.05349212 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ARL2OF9022

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

122520-85-8

Wikipedia

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide

Dates

Modify: 2023-07-15
1: Heck N, Garwood J, Dobbertin A, Calco V, Sirko S, Mittmann T, Eysel UT, Faissner A. Evidence for distinct leptomeningeal cell-dependent paracrine and EGF-linked autocrine regulatory pathways for suppression of fibrillar collagens in astrocytes. Mol Cell Neurosci. 2007 Sep;36(1):71-85. Epub 2007 Jun 27. PubMed PMID: 17689979.
2: Yamamoto N, Mammadova G, Song RX, Fukami Y, Sato K. Tyrosine phosphorylation of p145met mediated by EGFR and Src is required for serum-independent survival of human bladder carcinoma cells. J Cell Sci. 2006 Nov 15;119(Pt 22):4623-33. Epub 2006 Oct 24. PubMed PMID: 17062641.
3: Ancha HR, Ancha HB, Tedesco DS, Ward AR, Harty RF. Inhibition of epidermal growth factor receptor activation enhances in vivo histamine-stimulated gastric acid secretion in the rat. Dig Dis Sci. 2006 Feb;51(2):274-81. PubMed PMID: 16534669.
4: de Boer RA, Pokharel S, Flesch M, van Kampen DA, Suurmeijer AJ, Boomsma F, van Gilst WH, van Veldhuisen DJ, Pinto YM. Extracellular signal regulated kinase and SMAD signaling both mediate the angiotensin II driven progression towards overt heart failure in homozygous TGR(mRen2)27. J Mol Med (Berl). 2004 Oct;82(10):678-87. Epub 2004 Aug 20. PubMed PMID: 15322702.
5: Biswas D, Niwa H, Itoh K. Infection with Campylobacter jejuni induces tyrosine-phosphorylated proteins into INT-407 cells. Microbiol Immunol. 2004;48(4):221-8. PubMed PMID: 15107531.
6: Prochazka R, Kalab P, Nagyova E. Epidermal growth factor-receptor tyrosine kinase activity regulates expansion of porcine oocyte-cumulus cell complexes in vitro. Biol Reprod. 2003 Mar;68(3):797-803. PubMed PMID: 12604628.
7: Huang Z, Guo XX, Chen SX, Alvarez KM, Bell MW, Anderson RE. Regulation of type II phosphatidylinositol phosphate kinase by tyrosine phosphorylation in bovine rod outer segments. Biochemistry. 2001 Apr 17;40(15):4550-9. PubMed PMID: 11294622.
8: Konturek PC, Brzozowski T, Sulekova Z, Brzozowska I, Duda A, Meixner H, Hahn EG, Konturek SJ. Role of leptin in ulcer healing. Eur J Pharmacol. 2001 Feb 23;414(1):87-97. PubMed PMID: 11230999.
9: Rebuffat P, Aragona F, Tortorella C, Malendowicz LK, Nussdorfer GG. Signaling pathways involved in the A and B receptor-mediated cortisol secretagogue effect of endothelins in the human adrenal cortex. Int J Mol Med. 2001 Mar;7(3):301-5. PubMed PMID: 11179511.
10: Bassi L, Buzzi R, Fiore M, Palitti F. Clastogenic effects of two tyrosine kinase inhibitors, tyrphostin 23 and tyrphostin 46, on a transformed (CHO-K1) and on a primary embryonic chinese hamster cell line (CHE). Mutagenesis. 2000 Jul;15(4):341-7. PubMed PMID: 10887214.
11: Hubert EM, Musch MW, Goldstein L. Inhibition of volume-stimulated taurine efflux and tyrosine kinase activity in the skate red blood cell. Pflugers Arch. 2000 May;440(1):132-9. PubMed PMID: 10864006.
12: Crump CM, Williams JL, Stephens DJ, Banting G. Inhibition of the interaction between tyrosine-based motifs and the medium chain subunit of the AP-2 adaptor complex by specific tyrphostins. J Biol Chem. 1998 Oct 23;273(43):28073-7. PubMed PMID: 9774424.
13: Martin BL. Inhibition of calcineurin by the tyrphostin class of tyrosine kinase inhibitors. Biochem Pharmacol. 1998 Aug 15;56(4):483-8. PubMed PMID: 9763224.
14: Pai R, Ohta M, Itani RM, Sarfeh IJ, Tarnawski AS. Induction of mitogen-activated protein kinase signal transduction pathway during gastric ulcer healing in rats. Gastroenterology. 1998 Apr;114(4):706-13. PubMed PMID: 9516391.
15: Piron A, Leonard I, Nonclercq D, Toubeau G, Falmagne P, Heuson-Stiennon JA, Laurent G. In vitro demonstration of a mitogenic activity in renal tissue extracts during regenerative hyperplasia. Am J Physiol. 1998 Feb;274(2 Pt 2):F348-57. PubMed PMID: 9486230.
16: Nüsing RM, Barsig J. Inflammatory potency of activin A. Effect on prostanoid and nitric oxide formation. Adv Exp Med Biol. 1997;407:243-8. PubMed PMID: 9321959.
17: Taylor CC, Terranova PF. Lipopolysaccharide inhibits in vitro luteinizing hormone-stimulated rat ovarian granulosa cell estradiol but not progesterone secretion. Biol Reprod. 1996 Jun;54(6):1390-6. PubMed PMID: 8724369.
18: Zachow RJ, Terranova PF. Involvement of protein kinase C and protein tyrosine kinase pathways in tumor necrosis factor-alpha-induced clustering of ovarian theca-interstitial cells. Mol Cell Endocrinol. 1993 Nov;97(1-2):37-49. PubMed PMID: 8143904.

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